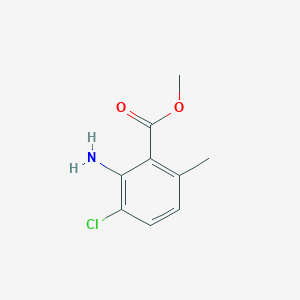

Methyl 2-amino-3-chloro-6-methylbenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry and Synthetic Organic Research

Benzoate esters, derived from benzoic acid, are a significant class of organic compounds with wide-ranging applications. chemicalbook.comannexechem.com Their utility spans from serving as key intermediates in the synthesis of fine chemicals and pharmaceuticals to their use as flavorings and fragrances. chemicalbook.comannexechem.combritannica.com The ester functional group itself is a critical component in organic synthesis, participating in a variety of transformations. organic-chemistry.org

The synthesis of benzoate esters is most commonly achieved through the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com Innovations in this area continue to emerge, aiming to improve efficiency and sustainability. chemicalbook.com The aromatic ring of benzoate esters can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups and the creation of a diverse library of derivatives. annexechem.comyoutube.com This reactivity makes them valuable building blocks for more complex molecular architectures. google.com

Significance of Aromatic Amines and Halogenated Compounds in Complex Chemical Synthesis

The presence of both an aromatic amine and a halogen atom on the benzoate ring of Methyl 2-amino-3-chloro-6-methylbenzoate imparts a unique reactivity profile, making it a valuable substrate in complex chemical synthesis.

Aromatic Amines: Aromatic amines are organic compounds where an amino group is directly attached to an aromatic ring. wisdomlib.orgyoutube.com They are fundamental precursors in the synthesis of a wide array of products, including dyes, pharmaceuticals, and polymers. numberanalytics.comwikipedia.orgtaylorandfrancis.com The amino group significantly influences the chemical properties of the aromatic ring, often increasing its reactivity in electrophilic substitution reactions. youtube.com The basicity of aromatic amines is generally lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. numberanalytics.com This electronic feature is crucial for their role as versatile intermediates in constructing complex molecules. numberanalytics.com

Halogenated Compounds: Halogenation, the introduction of halogen atoms into a molecule, is a foundational transformation in organic synthesis. numberanalytics.comnumberanalytics.com The strategic placement of halogens like chlorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com Halogenated compounds serve as important intermediates, for instance, in cross-coupling reactions like the Suzuki and Heck reactions, which are pivotal for forming carbon-carbon bonds. The presence of a halogen atom provides a reactive handle for nucleophilic substitution and other transformations, enhancing the synthetic utility of the molecule. numberanalytics.com

Overview of Research Trajectories for this compound within Chemical Sciences

This compound is a substituted benzoate derivative that serves primarily as an intermediate in various chemical syntheses. evitachem.com Its molecular structure, featuring an amino group, a chlorine atom, and a methyl ester attached to a methyl-substituted benzene (B151609) ring, offers multiple points for chemical modification. evitachem.com

Research involving this compound often focuses on its utility as a building block for more complex organic molecules. evitachem.com The amino and chlorine substituents can undergo nucleophilic substitution reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid. evitachem.com These transformations allow chemists to introduce new functional groups and build larger, more intricate structures.

The synthesis of this compound itself can be achieved through the esterification of the corresponding 2-amino-3-chloro-6-methylbenzoic acid. evitachem.com This precursor can be prepared via a multi-step sequence starting from simpler materials, often involving nitration, reduction, and chlorination reactions on a substituted benzoic acid.

Methodological Framework for Scholarly Inquiry into Novel Chemical Entities

The investigation of novel chemical entities like this compound follows a well-established methodological framework in the chemical sciences. This process is essential for characterizing new compounds and understanding their potential applications.

The initial step is typically the synthesis of the target molecule. nih.gov This involves designing a synthetic route, often retrosynthetically, from available starting materials. youtube.comyoutube.com The synthesis is then carried out in the laboratory, with careful control of reaction conditions to maximize yield and purity. evitachem.com

Once synthesized, the compound undergoes rigorous purification and characterization . Techniques such as chromatography are used to isolate the pure substance. The structure and purity of the novel compound are then confirmed using a variety of analytical methods. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy to determine the carbon-hydrogen framework.

Mass Spectrometry (MS) to determine the molecular weight and elemental composition.

Infrared (IR) spectroscopy to identify the functional groups present in the molecule.

Following characterization, the reactivity and properties of the new compound are explored. nih.gov This involves subjecting the molecule to various reaction conditions to understand how it behaves and what new compounds can be formed from it. This stage is crucial for identifying its potential as a synthetic intermediate. nih.gov For compounds with potential biological applications, this phase also includes in vitro and in silico studies to assess their interactions with biological targets. nih.gov The collaborative and multidisciplinary nature of modern chemical research, often combining synthetic chemistry with computational analysis and biological screening, accelerates the journey from a novel compound to a potentially valuable product. frontiersin.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | uni.lu |

| Molecular Weight | 199.63 g/mol | evitachem.com |

| InChIKey | CDGMLDXXIMVYLO-UHFFFAOYSA-N | uni.lu |

| Appearance | Solid at room temperature | evitachem.com |

Table 2: Related Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

| Methyl 2-amino-3-methylbenzoate | C₉H₁₁NO₂ prepchem.com | |

| Methyl 2-amino-6-chlorobenzoate | 41632-04-6 | C₈H₈ClNO₂ nih.gov |

| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | C₈H₈ClNO₂ sigmaaldrich.com |

| Methyl 2-chloro-6-methylbenzoate | 99585-14-5 | C₉H₉ClO₂ nih.gov |

| Methyl 2-(methylamino)benzoate | 85-91-6 | C₉H₁₁NO₂ chemicalbook.com |

| 2-Amino-3-chlorobenzoic acid methyl ester | 77820-58-7 | C₈H₈ClNO₂ tcichemicals.com |

| Methyl 6-amino-3-chloro-2-methylbenzoate | 2090333-76-7 | C₉H₁₀ClNO₂ bldpharm.com |

| 2-Amino-6-methyl-pyridinium 3-chloro-benzoate | C₆H₉N₂⁺·C₇H₄ClO₂⁻ nih.gov | |

| 2-Amino-3-methyl-5-chlorobenzoic acid | C₈H₈ClNO₂ google.com | |

| 2-Amino-3-chlorobenzoic acid | C₇H₆ClNO₂ google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-chloro-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTQSHXLSARUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274177 | |

| Record name | Methyl 2-amino-3-chloro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298221-53-1 | |

| Record name | Methyl 2-amino-3-chloro-6-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298221-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-3-chloro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Methyl 2 Amino 3 Chloro 6 Methylbenzoate

Conventional and Novel Synthetic Pathways for Benzoate (B1203000) Ester Formation

The creation of the methyl ester functionality in benzoate derivatives can be achieved through several synthetic routes, ranging from traditional acid-catalyzed methods to more modern, milder approaches.

Esterification Reactions Employing Aminobenzoic Acid Precursors

The direct esterification of an aminobenzoic acid precursor, such as 2-amino-3-chloro-6-methylbenzoic acid, is a common and straightforward approach. The Fischer-Speier esterification is a conventional method that involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). prepchem.comtruman.edu The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction toward the formation of the ester. truman.edu The reaction is typically heated to reflux to achieve a reasonable reaction rate. prepchem.com

A more contemporary and often milder method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This system is advantageous due to its simple operation, mild reaction conditions at room temperature, and generally good to excellent yields. nih.gov The TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. nih.govresearchgate.net

Another approach involves the use of a methylating agent like dimethyl sulfate (B86663). This method is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). google.com

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reflux | Low-cost reagents | Reversible reaction, harsh conditions | prepchem.comtruman.edu |

| Trimethylchlorosilane Method | Methanol, Trimethylchlorosilane (TMSCl) | Room temperature | Mild conditions, high yields, simple workup | TMSCl is moisture sensitive | nih.govresearchgate.net |

| Dimethyl Sulfate Method | Dimethyl sulfate, K₂CO₃ | Elevated temperature | Effective for some substrates | Dimethyl sulfate is toxic and a suspected carcinogen | google.com |

Regioselective Halogenation Strategies on the Aromatic Ring System

The introduction of a chlorine atom at the 3-position of the methyl 2-amino-6-methylbenzoate (B13361479) precursor is a critical step that requires careful control of regioselectivity. The directing effects of the substituents on the aromatic ring, namely the amino (-NH₂) and methyl (-CH₃) groups, govern the position of electrophilic substitution. The amino group is a potent activating group and an ortho-, para-director, while the methyl group is a less powerful activating group and also an ortho-, para-director. In methyl 2-amino-6-methylbenzoate, the 3-position is ortho to the strongly activating amino group and meta to the methyl group, making it a plausible site for chlorination.

Common chlorinating agents for anilines and their derivatives include N-chlorosuccinimide (NCS) and dichlorohydantoin. chemicalbook.comgoogle.com The choice of solvent can significantly influence the outcome of the reaction; for instance, N,N-dimethylformamide (DMF) is often used. chemicalbook.comgoogle.com The reaction temperature is another crucial parameter to control for achieving the desired regioselectivity.

For instance, the chlorination of 2-amino-3-methylbenzoic acid to its 5-chloro derivative has been achieved using dichlorohydantoin in DMF at elevated temperatures. google.com While this example illustrates the chlorination of a related substrate, the principles of electrophilic aromatic substitution suggest that direct chlorination of methyl 2-amino-6-methylbenzoate would likely yield a mixture of isomers, and achieving high regioselectivity for the 3-chloro product could be challenging.

A more novel approach to the chlorination of heteroaromatic amines involves a deaminative chlorination strategy. This method allows for the conversion of a C(sp²)-NH₂ bond to a C(sp²)-Cl bond, potentially offering an alternative route where the amino group is used as a handle for substitution rather than a directing group. nih.gov

Methylation Approaches for Ester and Aromatic Moiety Functionalization

In the synthesis of methyl 2-amino-3-chloro-6-methylbenzoate, methylation primarily refers to the formation of the methyl ester, as discussed in section 2.1.1. The methyl group on the aromatic ring is typically incorporated at an early stage of the synthesis by starting with a methylated precursor, such as 2-amino-6-methylbenzoic acid. google.com The synthesis of this precursor can begin from more fundamental building blocks like m-xylene, which can be chlorinated and then oxidized to form 3-methyl-2-chlorobenzoic acid, followed by amination. google.com Alternatively, 2-chloro-6-methylbenzoic acid can be synthesized and then subjected to amination. researchgate.net

Multi-step Synthesis Design and Optimization Principles

The successful synthesis of this compound hinges on a well-designed multi-step pathway and the optimization of each reaction step to maximize yield and efficiency.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Chemoselectivity: In a molecule with multiple functional groups, such as an aminobenzoic acid, chemoselectivity is crucial. During the esterification of 2-amino-3-chloro-6-methylbenzoic acid, the reaction conditions must be chosen to selectively target the carboxylic acid group while leaving the amino group intact. The Fischer esterification, for example, is chemoselective for the carboxylic acid in the presence of an amine, as the amine is typically protonated under the acidic conditions, rendering it non-nucleophilic.

Regioselectivity: As highlighted in section 2.1.2, achieving the correct regiochemistry during the chlorination of the aromatic ring is a significant challenge. The electronic and steric influences of the existing substituents must be carefully considered. The amino group strongly directs ortho and para, while the methyl and ester groups also exert influence. The synthesis of the desired 3-chloro isomer requires conditions that favor substitution at this specific position over other possible sites, such as the 5-position. The choice of chlorinating agent, solvent, and temperature are key variables to manipulate for regiocontrol. google.combeilstein-journals.org

Stereoselectivity: For the target molecule, this compound, there are no chiral centers, so stereoselectivity is not a consideration in its synthesis.

Process Optimization for Yield Enhancement and Reaction Efficiency

For the esterification step, optimization can involve adjusting the molar ratio of the alcohol to the carboxylic acid to shift the equilibrium towards the product. truman.edu The choice of catalyst and its concentration can also impact the reaction rate and yield. The workup procedure, such as neutralization and extraction, is critical for isolating the pure product. For example, after Fischer esterification, the reaction mixture is often poured into an ice-water slurry and neutralized with a base like sodium bicarbonate to precipitate the ester, which can then be isolated by filtration. truman.edu

In the chlorination step, optimization would focus on maximizing the yield of the desired 3-chloro isomer. This can be achieved by screening various chlorinating agents (e.g., NCS, dichlorohydantoin, sulfuryl chloride), solvents, and reaction temperatures. google.combeilstein-journals.org A systematic study of these parameters can help identify the conditions that provide the best balance between reaction conversion and regioselectivity. For instance, a patent for the preparation of 2-amino-3-methyl-5-chlorobenzoic acid details specific reaction times and temperatures to achieve high yield and purity. google.com

| Reaction Step | Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | 2-Amino-3-methylbenzoic acid | Methanol, Anhydrous HCl, Reflux | Methyl 2-amino-3-methylbenzoate | Not specified | prepchem.com |

| Chlorination | 2-Amino-3-methylbenzoic acid | Dichlorohydantoin, Benzoyl peroxide, DMF, 100 °C, 1 hr | 2-Amino-3-methyl-5-chlorobenzoic acid | 87.0% | google.com |

| Esterification | 2-Amino-3-chlorobenzoic acid | Dimethyl sulfate, K₂CO₃, DMF, 10 °C to RT, 6 hr | Methyl 2-amino-3-chlorobenzoate | 95.0% | google.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-3-chloro-6-methylbenzoic acid |

| Methanol |

| Sulfuric acid |

| Hydrogen chloride |

| Trimethylchlorosilane |

| Dimethyl sulfate |

| Potassium carbonate |

| Dimethylformamide |

| Methyl 2-amino-6-methylbenzoate |

| N-chlorosuccinimide |

| Dichlorohydantoin |

| 2-Amino-3-methylbenzoic acid |

| 2-Amino-3-methyl-5-chlorobenzoic acid |

| m-Xylene |

| 3-Methyl-2-chlorobenzoic acid |

| 2-Chloro-6-methylbenzoic acid |

| Sodium bicarbonate |

| Sulfuryl chloride |

Catalytic Systems in the Synthesis of Substituted Benzoates

The introduction of functional groups onto a benzene (B151609) ring with high regioselectivity is a cornerstone of modern organic synthesis. Catalytic systems, in particular, have revolutionized the preparation of complex aromatic compounds.

Metal-catalyzed Cross-coupling Reactions for Aromatic Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, essential for the synthesis of substituted aromatics. Palladium-catalyzed reactions, in particular, have shown broad utility in the functionalization of aromatic compounds. researchgate.net For instance, the synthesis of substituted anthracenes has been achieved through Pd(II)-catalyzed sp³ C-H arylation and electrophilic aromatic cyclization. frontiersin.org

In the context of synthesizing benzoate derivatives, palladium complexes have been used to catalyze the alkoxycarbonylation of aryl halides. researchgate.net This approach could be envisioned for the synthesis of this compound from a suitably substituted aryl halide precursor. The general mechanism for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

A plausible synthetic route to a related compound, methyl p-chloromethyl benzoate, involves the side-chain chlorination of methyl p-toluate (B1214165) using light or a chemical initiator. google.com This highlights how existing functionalities can be modified using catalytic methods. The synthesis of various metal anthranilate complexes, which are structurally related to the target molecule, has also been reported, showcasing the coordination chemistry of these types of ligands with various transition metals like Zn(II), Cu(II), and Co(II). researchgate.netnih.govnih.gov

Table 1: Examples of Metal-Catalyzed Reactions for Aromatic Functionalization

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / Ag₂O/TBHP | o-tolualdehydes, aryl iodides | Substituted anthracenes | frontiersin.org |

| [PdCl₂(Xantphos)] | Iodobenzene | Methyl benzoate | researchgate.net |

| UV-light or AIBN | Methyl p-toluate, Chlorine | Methyl p-chloromethyl benzoate | google.com |

| Co(II), Cu(II), Zn(II) salts | Anthranilic acid | Metal anthranilate complexes | researchgate.netnih.govnih.gov |

This table presents examples of metal-catalyzed reactions on related aromatic structures, illustrating potential pathways for the synthesis of this compound.

Organocatalysis and Biocatalysis in Benzoate Ester Synthesis

In the quest for more sustainable and metal-free catalytic systems, organocatalysis and biocatalysis have emerged as powerful alternatives.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of esters, N-heterocyclic carbenes (NHCs) have been employed as effective organocatalysts. organic-chemistry.org For example, NHCs can catalyze the transesterification of benzoate esters. nih.gov The synthesis of sterically hindered esters, which can be challenging using traditional methods, has been achieved using benzotriazole (B28993) esters as intermediates, facilitated by bases like DMAP or calcined hydrotalcite. researchgate.net

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under mild conditions. Lipases are commonly used for the synthesis of esters. For instance, the enzymatic synthesis of benzyl (B1604629) benzoate has been optimized using Lipozyme 435, a commercially available immobilized lipase. researchgate.net The production of 1-glyceryl benzoate, an intermediate for pharmaceuticals, has been achieved through enzymatic transesterification catalyzed by Candida antarctica lipase. unife.it Furthermore, biocatalytic processes have been developed for the synthesis of halogenated aromatic compounds. nih.govacs.org For example, toluene (B28343) dioxygenase can convert halogenated aromatics into their corresponding catechols, which can be further functionalized. nih.gov Haloperoxidase enzymes can also be used for the selective halogenation of aromatic compounds. rsc.org

Table 2: Examples of Organocatalytic and Biocatalytic Ester Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Product Example | Reference |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Transesterification | Benzoate esters | nih.gov |

| Organocatalyst | DMAP / Hydrotalcite | Esterification of hindered alcohols | tert-Butyl esters | researchgate.net |

| Biocatalyst | Lipozyme 435 | Transesterification | Benzyl benzoate | researchgate.net |

| Biocatalyst | Candida antarctica lipase | Transesterification | 1-Glyceryl benzoate | unife.it |

| Biocatalyst | Toluene dioxygenase | Dihydroxylation | Halogenated catechols | nih.govacs.org |

This table provides examples of organocatalytic and biocatalytic methods for ester synthesis and functionalization of aromatic compounds, which are relevant to the synthesis of this compound.

Sustainable Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly guiding the design of synthetic routes to minimize environmental impact. acs.org

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical factor in the sustainability of a chemical process. acs.org Ideally, solvents should be non-toxic, renewable, and have a minimal environmental footprint. Water is an excellent green solvent, and its use in organic synthesis is a growing area of research. evergreensinochem.com For reactions that are not amenable to aqueous conditions, the selection of organic solvents should prioritize those with lower toxicity and environmental impact. evergreensinochem.com Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal scenario for waste minimization. rsc.org

In the context of benzoate ester synthesis, deep eutectic solvents (DESs) have been explored as green catalyst-solvent systems. researchgate.net For instance, a DES formed from choline (B1196258) chloride and p-toluenesulfonic acid has been used for the synthesis of methyl p-tert-butylbenzoate. researchgate.net Waste minimization also involves the development of processes that reduce the formation of byproducts. This can be achieved through the use of highly selective catalysts and by optimizing reaction conditions.

Table 3: Green Solvents and Solvent-Free Conditions in Organic Synthesis

| Solvent/Condition | Reaction Type | Advantages | Reference |

| Water | One-pot synthesis of pyrimidopyrimidines | Renewable, non-toxic, often allows for easy product isolation | evergreensinochem.com |

| Deep Eutectic Solvents (DES) | Esterification | Green catalyst-solvent, recyclable | researchgate.net |

| Solvent-Free | Synthesis of 2-substituted benzothiazoles | Reduced waste, simplified work-up, often lower energy consumption | rsc.org |

This table showcases examples of green solvent systems and solvent-free conditions that can be applied to the synthesis of complex organic molecules.

Atom Economy and Green Synthetic Approaches

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. acs.org Synthetic routes with high atom economy are inherently greener as they generate less waste.

Addition and rearrangement reactions are typically 100% atom-economical. In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. The development of catalytic reactions often leads to improved atom economy compared to stoichiometric processes. rsc.org For example, a catalyst-free synthesis of 2-substituted benzothiazoles has been developed with high atom economy. rsc.org

Green synthetic approaches also include the use of renewable feedstocks, reducing the use of protecting groups, and designing processes that are energy-efficient. acs.org The use of biocatalysts, for example, often eliminates the need for protecting groups due to their high specificity. acs.org The synthesis of biopesticides, which are considered "green pesticides," adheres to the principles of green chemistry by being derived from renewable resources and being biodegradable. mdpi.comjustagriculture.in

A patent for the preparation of a related compound, 2-amino-3-chloro-benzoic methyl ester, describes a process involving the reaction of 2-amino-3-chloro-benzoic acid with methyl sulfate in the presence of a base. google.com Another patent details the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid from 2-amino-3-methylbenzoic acid using a chlorinating agent like N-chlorosuccinimide or dichlorohydantoin. google.com These examples, while not for the exact target molecule, provide a basis for evaluating the potential atom economy of similar synthetic transformations.

Chemical Reactivity and Transformation Mechanisms

Reactions at the Aromatic Amine Moiety

The presence of the primary aromatic amine group (-NH2) ortho to the methyl ester provides a reactive site for various transformations, including acylation, alkylation, and diazotization.

Acylation and Alkylation Reactions of the Amino Group

The nucleophilic nature of the amino group in Methyl 2-amino-3-chloro-6-methylbenzoate allows it to readily undergo acylation and alkylation reactions. These reactions are fundamental for introducing a variety of substituents, thereby modifying the compound's steric and electronic properties.

Acylation is typically achieved by treating the compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction converts the primary amine into a more stable and less reactive secondary amide.

Alkylation of the amino group can be accomplished using alkyl halides. However, this process can be challenging to control, often leading to a mixture of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination or by using specific N-alkylation methodologies developed for amino acids and their derivatives. monash.edu For instance, methods involving sulfonamide intermediates can provide a route to N-methylated products. monash.edu

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product Class | Expected Product Example |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) / Base | N-Aryl acetamide | Methyl 2-acetamido-3-chloro-6-methylbenzoate |

| Acylation | Benzoyl chloride (C₆H₅COCl) / Base | N-Aryl benzamide | Methyl 2-(benzamido)-3-chloro-6-methylbenzoate |

| Alkylation | Methyl iodide (CH₃I) / Base | N-Alkylated amine | Methyl 3-chloro-2-(methylamino)-6-methylbenzoate |

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt, which is a highly valuable synthetic intermediate. This transformation is achieved by treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). acs.org

The resulting diazonium salt, Methyl 3-chloro-2-(methoxycarbonyl)-4-methylbenzenediazonium chloride, is generally unstable and is used immediately in subsequent reactions. The diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of various functional groups onto the aromatic ring.

Table 2: Transformations via Diazonium Salt Intermediate

| Reaction Name | Reagent(s) | Functional Group Introduced | Product Example |

|---|---|---|---|

| Sandmeyer | Copper(I) chloride (CuCl) | -Cl | Methyl 2,3-dichloro-6-methylbenzoate |

| Sandmeyer | Copper(I) bromide (CuBr) | -Br | Methyl 2-bromo-3-chloro-6-methylbenzoate |

| Sandmeyer | Copper(I) cyanide (CuCN) | -CN | Methyl 3-chloro-2-cyano-6-methylbenzoate |

| Schiemann | Fluoroboric acid (HBF₄), heat | -F | Methyl 3-chloro-2-fluoro-6-methylbenzoate |

| Gomberg-Bachmann | Benzene (B151609) (C₆H₆) | -Ph | Methyl 3-chloro-6-methyl-[1,1'-biphenyl]-2-carboxylate |

| Hydrolysis | Water (H₂O), heat | -OH | Methyl 3-chloro-2-hydroxy-6-methylbenzoate |

Oxidation and Reduction Pathways of the Amine Functionality

The amine functionality can be subjected to oxidation, although these reactions can be complex and may lead to a variety of products depending on the oxidant and reaction conditions. evitachem.com Strong oxidizing agents can potentially convert the amine to a nitroso or nitro group, but this often requires specific reagents to avoid side reactions and polymerization, especially with activated aromatic systems.

Reduction of the amine functionality is not a relevant pathway as the primary amine represents the most reduced state of a nitrogen substituent on an aromatic ring.

Reactions at the Halogenated Aromatic Center

The chlorine atom on the aromatic ring serves as a handle for substitution and coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a halide on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the chlorine atom is situated meta to the electron-withdrawing methyl ester group and ortho to the electron-donating amino and methyl groups. The presence of these electron-donating groups disfavors the formation of the stabilizing Meisenheimer complex required for the SNAr mechanism, making this pathway generally difficult under standard conditions. evitachem.com

Metal-catalyzed Coupling Reactions (e.g., Suzuki, Heck)

The chlorine atom on the aromatic ring is an ideal site for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming new C-C bonds in modern organic synthesis. mdpi.com Aryl chlorides, while less reactive than bromides or iodides, can effectively participate in these transformations using modern, highly active catalyst systems. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl chloride with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base. organic-chemistry.org This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. nih.govresearchgate.net For a substrate like this compound, a Suzuki coupling could be used to synthesize derivatives with a new substituent at the 3-position. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction provides a direct method for the vinylation of the aromatic ring at the position of the chlorine atom.

Table 3: Metal-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl compound |

| Suzuki Coupling | Methylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Aryl-alkyl compound |

| Heck Reaction | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Substituted alkene |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaO-t-Bu | Diaryl amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Aryl-alkyne |

Reactions of the Ester Functional Group

The methyl ester group is a primary site for nucleophilic acyl substitution, enabling its conversion into other functional derivatives such as different esters, carboxylic acids, alcohols, and amides.

Transesterification: This process converts the methyl ester into a different alkyl ester by reacting it with another alcohol in the presence of an acid or base catalyst. ucla.edu The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is typically used. tcu.edu For example, reacting this compound with ethanol (B145695) and an acid catalyst (like H₂SO₄) would yield Ethyl 2-amino-3-chloro-6-methylbenzoate and methanol (B129727). Zinc compounds, such as zinc acetate, have also been employed as effective transesterification catalysts for converting methyl benzoate (B1203000). google.com

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 2-amino-3-chloro-6-methylbenzoic acid, under either acidic or basic (saponification) conditions. bldpharm.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is also an equilibrium process.

Base-catalyzed hydrolysis (saponification) is an irreversible process where a stoichiometric amount of a base, like sodium hydroxide, is used. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. Studies on sterically hindered methyl benzoates, which are relevant due to the ortho-substituents on the target compound, show that hydrolysis can be effectively carried out in high-temperature water (250–300 °C) without the need for strong acids or bases. psu.edu

Reduction to Alcohol: The ester functional group is resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄). ucalgary.ca Therefore, its reduction to the corresponding primary alcohol, (2-amino-3-chloro-6-methylphenyl)methanol, requires a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the final alcohol. ucalgary.ca

Amide Formation: The conversion of an ester to an amide, known as aminolysis, is also possible. This reaction involves heating the ester with an amine. The process is often slow and may require a catalyst. Heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have been shown to be highly effective in the direct amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents to form the amide. Research on the related compound, 2-amino-6-chloro-N-methylbenzamide, shows its synthesis from isatoic anhydride, which is derived from the corresponding anthranilic acid. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The presence of both an amino group and an ester group on the same molecule allows for the possibility of intramolecular reactions. The amino group at the C2 position can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group at the C1 position.

This type of reaction is known as intramolecular aminolysis. While specific studies on this compound are not prevalent, related ortho-amino esters are known to undergo such cyclizations to form lactams (cyclic amides). For instance, methyl 2-aminomethylbenzoate cyclizes to form phthalimidine. acs.org The rate of such cyclizations is highly dependent on the geometry and the distance between the nucleophilic amino group and the electrophilic ester carbonyl. The substitution pattern (chloro and methyl groups) on the aromatic ring of the target compound would influence the electronic properties and steric environment, thereby affecting the feasibility and rate of any potential cyclization. Other related structures, such as 2-alkenylbenzamides, are also known to undergo intramolecular cyclization to form benzoiminolactones under specific catalytic conditions. rsc.org

Reaction Kinetics and Thermodynamic Analysis

Detailed kinetic and thermodynamic parameters for this compound are not widely documented. However, analysis can be inferred from studies on similar compounds.

Reaction Kinetics: The rates of the reactions discussed above are influenced by several factors.

Hydrolysis: The rate of hydrolysis of substituted methyl benzoates is dependent on both steric and electronic factors. For instance, studies on the hydrolysis of methyl benzoates in concentrated sulfuric acid show a clear dependence of the rate constant on the nature and position of the ring substituents. chegg.com In high-temperature water, steric hindrance from ortho-substituents is a dominant factor controlling the hydrolysis rate. psu.edu

Aminolysis: The kinetics of aminolysis reactions are sensitive to the basicity and nucleophilicity of the amine, as demonstrated in studies with related compounds like methyl chloroformate. rsc.org

Thermodynamic Analysis: Thermodynamic data, such as the enthalpy of formation and heat capacity, are essential for predicting reaction feasibility and equilibrium positions. While specific data for the title compound is unavailable, extensive thermodynamic data exists for methyl benzoate and its isomers. nist.govethermo.us These values are determined through techniques like combustion calorimetry and are used to understand the stability of the molecule and the energy changes associated with its reactions. nist.govasianpubs.org For example, the equilibrium of the transesterification reaction is governed by the relative thermodynamic stability of the reactant and product esters and alcohols. tcu.edu

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For Methyl 2-amino-3-chloro-6-methylbenzoate, ¹H and ¹³C NMR spectra offer definitive information about the number and environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the methyl group attached to the ring, and the methyl ester group. The chemical shifts (δ) and coupling constants (J) provide information on the electronic environment and the proximity of neighboring protons. Similarly, the ¹³C NMR spectrum reveals a unique signal for each carbon atom in the molecule, with its chemical shift indicating its functional group and substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |

| C1-COOCH₃ | - | ~167-169 | Carbonyl carbon of the ester group. |

| C2-NH₂ | - | ~145-148 | Aromatic carbon attached to the electron-donating amino group. |

| C3-Cl | - | ~118-122 | Aromatic carbon attached to the electron-withdrawing chloro group. |

| C4 | ~7.2-7.4 | ~130-133 | Aromatic C-H. |

| C5 | ~6.7-6.9 | ~123-126 | Aromatic C-H. |

| C6-CH₃ | - | ~135-138 | Aromatic carbon attached to the methyl group. |

| Ar-CH₃ | ~2.3-2.5 | ~20-22 | Protons of the methyl group on the aromatic ring. |

| O-CH₃ | ~3.8-3.9 | ~51-53 | Protons of the methyl ester group. rsc.orgrsc.org |

| NH₂ | ~4.5-5.5 (broad) | - | Protons of the amino group; chemical shift can vary with solvent and concentration. |

Note: Predicted values are based on typical chemical shifts for similar substituted benzene (B151609) derivatives. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. princeton.edue-bookshelf.de

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a cross-peak would be expected between the two aromatic protons on C4 and C5, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (¹J coupling). sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, it would show correlations between the aromatic protons and their respective aromatic carbons (C4-H and C5-H) and between the methyl protons and their carbons (Ar-CH₃ and O-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²J to ⁴J), connecting protons to carbons that are two or more bonds away. youtube.comyoutube.com This is arguably the most powerful technique for piecing together molecular fragments. e-bookshelf.de Key correlations would include the O-CH₃ protons to the carbonyl carbon (C=O) and the C1 aromatic carbon, and the Ar-CH₃ protons to the C6, C5, and C1 carbons.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. youtube.com NOESY is crucial for determining stereochemistry and confirming the substitution pattern on the aromatic ring. For instance, a NOESY spectrum would show a correlation between the protons of the C6-methyl group and the aromatic proton at C5, confirming their spatial proximity.

Table 2: Expected 2D-NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

| COSY | H4 ↔ H5 | - | Confirms connectivity of adjacent aromatic protons. sdsu.edu |

| HSQC | H4, H5, Ar-CH₃, O-CH₃ | C4, C5, Ar-CH₃, O-CH₃ | Assigns protons to their directly attached carbons. youtube.com |

| HMBC | O-CH₃ protons | C=O, C1 | Confirms the methyl ester fragment and its attachment point. youtube.com |

| Ar-CH₃ protons | C1, C5, C6 | Confirms the position of the ring's methyl group. | |

| H5 proton | C1, C3, C4, C6 | Confirms connectivity across the aromatic ring. | |

| NOESY | Ar-CH₃ protons ↔ H5 proton | - | Confirms spatial proximity and substitution pattern. youtube.com |

| NH₂ protons ↔ H5 proton | - | Confirms proximity of the amino group to the C5 proton. |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) is a powerful tool for characterizing materials in their solid, crystalline form. It can distinguish between different crystalline forms, or polymorphs, which may have different physical properties. For this compound, ssNMR could be employed to study its crystal lattice packing and identify any polymorphic variations by detecting differences in chemical shifts and relaxation times that arise from the distinct molecular environments in different crystal forms.

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (C₉H₁₀ClNO₂), the molecular ion peak [M]⁺ would be observed at m/z 199. A characteristic feature would be the presence of an [M+2]⁺ peak at m/z 201 with an intensity approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. docbrown.info

Table 3: Predicted Major Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 199/201 | [C₉H₁₀ClNO₂]⁺ | - | Molecular Ion ([M]⁺) |

| 168/170 | [C₈H₇ClNO]⁺ | •OCH₃ (31 Da) | Loss of the methoxy (B1213986) radical from the ester. docbrown.info |

| 140/142 | [C₇H₅ClNO]⁺ | CO (28 Da) | Subsequent loss of carbon monoxide from the m/z 168/170 ion. |

| 140 | [C₈H₇ClN]⁺ | •COOCH₃ (59 Da) | Loss of the entire methoxycarbonyl radical. |

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule and its fragments, as each unique formula has a distinct theoretical exact mass. uni.lu This technique is used to confirm that the observed molecular ion corresponds to the expected chemical formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Adduct | Theoretical Exact Mass (Da) |

| C₉H₁₀³⁵ClNO₂ | [M+H]⁺ | 200.04729 |

| C₉H₁₀³⁷ClNO₂ | [M+H]⁺ | 202.04434 |

| C₉H₁₀³⁵ClNO₂Na | [M+Na]⁺ | 222.02923 |

| C₉H₁₀³⁷ClNO₂Na | [M+Na]⁺ | 224.02628 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov This process provides definitive structural confirmation by establishing direct relationships between a precursor ion and its fragments. unito.it For this compound, selecting the molecular ion ([M]⁺, m/z 199) as the precursor would generate a product ion spectrum showing fragments resulting from specific bond cleavages, such as the loss of •CH₃, H₂O, CO, and •OCH₃. This detailed fragmentation map helps to verify the connectivity of the atoms within the molecule and distinguish it from potential isomers. nih.govunito.it

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups. These spectra provide a molecular "fingerprint" that is unique to the compound. nih.gov

For this compound, key vibrational bands would confirm the presence of its main functional groups: the amino (N-H stretching), the ester (C=O and C-O stretching), the aromatic ring (C=C and C-H stretching), and the C-Cl bond. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often used to assign the observed vibrational modes to specific molecular motions. nih.govresearchgate.net

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Amino (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl (-CH₃) |

| C=O Ester Stretch | 1700 - 1730 | Carbonyl (ester) |

| Aromatic C=C Bending | 1550 - 1650 | Aromatic Ring |

| N-H Bending | 1500 - 1640 | Amino (-NH₂) |

| C-O Ester Stretch | 1100 - 1300 | Ester |

| C-N Stretch | 1250 - 1350 | Aryl Amine |

| C-Cl Stretch | 600 - 800 | Chloro-aromatic researchgate.net |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

However, a thorough search of crystallographic databases and the scientific literature did not yield any published single-crystal or powder X-ray diffraction data for this compound. While crystal structures for similar molecules like Methyl 2-amino-3-chloro-4-methoxybenzoate researchgate.netresearchgate.net and 2-Amino-6-methylpyridinium 3-chlorobenzoate (B1228886) nih.govnih.gov have been reported, these findings are not applicable to the title compound.

Crystal Packing and Intermolecular Interactions

The analysis of a crystal structure extends beyond the individual molecule to include the arrangement of molecules within the crystal lattice, known as crystal packing. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. Understanding these interactions is crucial for predicting and explaining the physical properties of a solid, including its melting point, solubility, and mechanical strength.

In the case of this compound, one would anticipate the presence of intermolecular hydrogen bonds involving the amino group as a donor and the carbonyl oxygen of the ester as an acceptor. The chlorine atom could also participate in halogen bonding. However, without experimental XRD data, any discussion of the specific crystal packing and intermolecular interactions of this compound remains purely speculative.

Polymorphism and Solvate Formation

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. Solvates are crystalline solid adducts containing either stoichiometric or nonstoichiometric amounts of a solvent molecule in the crystal lattice.

The study of polymorphism and solvate formation is critical in the pharmaceutical and materials science fields. However, no studies on the polymorphic behavior or the formation of solvates for this compound have been reported in the scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) provide information about the extent of conjugation and the presence of chromophores in a molecule.

For this compound, the benzene ring, the amino group, the chloro group, and the methyl ester group constitute the chromophoric system. The electronic transitions would likely be of the π → π* and n → π* type. The position of the substituents on the aromatic ring would influence the λmax values. While UV-Vis data is available for related compounds like methyl 4-aminobenzoate (B8803810) nist.gov, no specific UV-Vis spectra or detailed analysis of the electronic transitions for this compound could be found.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Chirality arises when a molecule is non-superimposable on its mirror image. For a molecule to be chiral, it must lack an improper axis of rotation.

This compound is an achiral molecule as it possesses a plane of symmetry that bisects the molecule. Therefore, it will not exhibit a Circular Dichroism spectrum, and this technique is not applicable for its stereochemical analysis.

Derivatization and Synthesis of Advanced Analogs for Structure Reactivity Probes

Synthesis of Isosteres and Analogs for Probing Chemical Reactivity

The systematic replacement of functional groups with isosteres—substituents with similar steric and electronic properties—is a fundamental strategy in chemical biology and materials science to probe structure-reactivity relationships. While literature specifically detailing the derivatization of Methyl 2-amino-3-chloro-6-methylbenzoate is not extensive, the principles can be inferred from extensive research on analogous anthranilic acid and benzoate (B1203000) scaffolds. nih.gov

The primary sites for modification on the this compound core are the amino group and the methyl ester. For instance, the amino group can be acylated, alkylated, or transformed into other functional groups. Isosteric replacement of the ester moiety with an amide or a more exotic group like a 1,2,4-oxadiazole (B8745197) can significantly alter the molecule's electronic distribution, hydrogen bonding capability, and metabolic stability. nih.gov A study on amide bond bioisosteres highlights that heterocycles such as 1,2,3-triazoles and oxadiazoles (B1248032) can serve as effective surrogates for amide or ester linkages, often conferring different chemical properties or improved stability. nih.gov

Similarly, creating a library of analogs by varying the substituents on the aromatic ring is a common approach. Research into anthranilic acid derivatives as inhibitors of specific protein-protein interactions involved the synthesis of a range of substituted analogs to establish structure-activity relationships. nih.gov This involved modifying the groups on the benzene (B151609) ring to understand their impact on the molecule's function. nih.gov

Below is a table of potential isosteric and analog modifications for the this compound scaffold, based on established chemical transformations.

Table 1: Potential Isosteric and Analog Modifications

| Original Functional Group | Modification Type | Resulting Functional Group | Potential Impact on Reactivity |

|---|---|---|---|

| Methyl Ester (-COOCH₃) | Amidation | Carboxamide (-CONH₂) | Alters H-bonding, changes hydrolysis stability |

| Methyl Ester (-COOCH₃) | Isosteric Replacement | 1,2,4-Oxadiazole | Introduces rigid heterocyclic core, alters electronics |

| Amino (-NH₂) | Acylation | Acetamide (-NHCOCH₃) | Reduces basicity, introduces H-bond acceptor |

| Amino (-NH₂) | Isosteric Replacement | Hydroxyl (-OH) | Changes from H-bond donor/base to donor/acid |

| Chlorine (-Cl) | Analog Synthesis | Fluorine (-F) | Increases electronegativity, minimal steric change |

Preparation of Fluorescent and Spin-Labeled Derivatives

Attaching reporter groups, such as fluorophores or spin labels, to a core scaffold allows for the visualization and quantification of molecular interactions. The anthranilate core, present in this compound, is itself fluorescent, exhibiting a characteristic blue-violet emission. wikipedia.org This intrinsic property makes it an attractive starting point for developing fluorescent probes.

A versatile strategy has been demonstrated for labeling carbohydrates with N-methyl-anthranilic acid at the anomeric position to create fluorescent glycoprobes. rsc.org This approach highlights how the anthranilate moiety can be appended to other molecules to facilitate fluorescence-based screening assays. rsc.org The fluorescence of anthranilate derivatives is sensitive to the local environment, including solvent polarity and binding events, which can cause shifts in the emission wavelength and intensity. The photophysical properties of methyl anthranilate provide a baseline for understanding how further substitution on the ring, as in this compound, would modulate these characteristics. wikipedia.org

While specific examples of spin-labeling this exact compound are not prominent, the general methodology involves introducing a stable radical, typically a nitroxide (e.g., TEMPO), via a covalent linker attached to one of the functional groups, such as the amine. This would enable the study of the molecule's dynamics and interactions using Electron Paramagnetic Resonance (EPR) spectroscopy.

Table 2: Photophysical Properties of a Parent Anthranilate Fluorophore

| Compound | Excitation Max (λ_ex) | Emission Max (λ_em) | Key Characteristics |

|---|---|---|---|

| Methyl Anthranilate | ~335 nm | ~410-420 nm | Exhibits blue-violet fluorescence wikipedia.org |

Incorporation into Polymeric Structures and Supramolecular Assemblies

The functional groups on the this compound scaffold are capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking, making the molecule a candidate building block for supramolecular chemistry. Research on various benzoate derivatives has shown their capacity to self-assemble into well-ordered, higher-level structures. mdpi.comresearchgate.net

For example, studies have revealed that simple molecules like sodium benzoate can form aggregates, including vesicles and gels, in different solvent environments. researchgate.netrsc.org The formation of these structures is driven by a balance of intermolecular forces that can be responsive to external stimuli like pH or the presence of metal ions. rsc.org More complex benzoate esters have been shown to self-assemble into chiral nanowires and gels, demonstrating that the ester group can be a key component in directing supramolecular aggregation. rsc.org

On solid surfaces, substituted benzoic acids like 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) can form highly ordered two-dimensional honeycomb networks through hydrogen bonding between carboxylic acid groups. mpg.de These assemblies can undergo temperature-induced phase transformations, often associated with the deprotonation of the acid groups. mpg.de The amino and ester groups of this compound could similarly direct its assembly into one-, two-, or three-dimensional networks, potentially stabilized by N-H···O=C hydrogen bonds.

Table 3: Examples of Supramolecular Assemblies from Benzoate Scaffolds

| Benzoate Derivative | Assembly Type | Driving Interactions | Reference |

|---|---|---|---|

| Sodium Benzoate | Vesicles, Gels | Hydrophobic/hydrophilic balance | researchgate.netrsc.org |

| Dodecamethylnonacosane-2,28-diyl dibenzoate | Twisted Nanowires, Gels | van der Waals, π-π stacking | rsc.org |

| Benzene-1,3,5-triyl-tribenzoic Acid (BTA) | 2D Honeycomb Network | Hydrogen bonding (Carboxylic acid dimers) | mpg.de |

Design of Ligands and Complexing Agents from the Benzoate Scaffold

The ortho disposition of the amino and ester (or corresponding carboxylate) groups in the anthranilate framework makes it an excellent chelating ligand for a wide range of metal ions. nih.gov This bidentate coordination motif can form stable five-membered rings with metal centers. Numerous studies have documented the synthesis of metal complexes using anthranilic acid and its derivatives with metals such as Zn(II), Mn(II), Cu(II), Co(II), and Ag(I). nih.govmdpi.comresearchgate.net

The synthesis of these complexes is often straightforward, involving the reaction of a metal salt with the anthranilate ligand in a suitable solvent. nih.gov The resulting metal-organic compounds can exhibit interesting structural topologies and properties. For instance, the coordination of 4-methylbenzoate and 2-aminopyridine (B139424) to a zinc center resulted in a monomeric complex, while the assembly in the solid state was governed by non-covalent C-H···O interactions, forming a layered structure. mdpi.com The stoichiometry of the resulting complexes can vary, with metal-to-ligand ratios of 1:2 being common for divalent metals, though other stoichiometries are also observed. nih.govresearchgate.net

The substituents on the benzoate ring, such as the chloro and methyl groups in this compound, can fine-tune the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex. These modifications can influence the Lewis basicity of the donor atoms and introduce steric constraints that affect the coordination geometry.

Table 4: Representative Metal Complexes of Anthranilate Derivatives

| Metal Ion | Ligand | Resulting Complex Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|

| Zn(II) | Anthranilic Acid | 1:2 | nih.govresearchgate.net |

| Co(II) | Anthranilic Acid | 1:2 | nih.govresearchgate.net |

| Cu(II) | Anthranilic Acid | 1:2 | nih.govresearchgate.net |

| Ag(I) | Anthranilic Acid | 2:2 (dimeric) | nih.govresearchgate.net |

| Mn(II) | Anthranilic Acid | 1:2 | nih.govresearchgate.net |

Applications in Advanced Chemical Research and Material Science Non Clinical

Role as a Synthetic Intermediate for Complex Molecular Architectures

Methyl 2-amino-3-chloro-6-methylbenzoate is a valuable synthetic intermediate due to its multiple reactive sites. The amino and ester groups, along with the chlorinated aromatic ring, allow for a wide range of chemical modifications. This versatility makes it a key starting material for building more complex molecular frameworks.

Related compounds, such as 2-amino-5-chloro-3-methylbenzoic acid, are crucial intermediates in the synthesis of commercial products like certain insecticides. patsnap.com The synthesis process often involves the transformation of the amino and carboxylic acid groups. For instance, a related compound, methyl 2-amino-5-chloro-3-methylbenzoate, can be reacted with methylamine (B109427) in ethylene (B1197577) glycol to produce a new derivative in high yield, demonstrating its utility as a building block. benchchem.com The amino group can undergo diazotization, acylation, or alkylation, while the methyl ester can be hydrolyzed to a carboxylic acid, converted into an amide, or reduced to an alcohol. These transformations are fundamental steps in synthesizing heterocyclic compounds, substituted amides, and other elaborate organic molecules for research purposes.

Utilization in Catalyst Design and Ligand Synthesis

In the field of catalysis, molecules with the ability to coordinate to metal ions are essential for creating effective catalysts. The structure of this compound, containing both nitrogen and oxygen donor atoms, makes it an attractive precursor for designing ligands. Ligands are organic molecules that bind to a central metal atom to form a coordination complex, which can then function as a catalyst.

Derivatives of aminobenzoic acids are known to act as linkers in the formation of metallacycles. nih.gov For example, related heterocyclic compounds like 2-amino-nicotinic acid can be used to construct trinuclear and hexanuclear coordination cages with metals such as Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir). nih.gov By analogy, the amino group and the carbonyl oxygen of this compound could potentially act as a bidentate ligand, binding to a metal center. The synthesis of such ligands derived from this compound could lead to new catalysts for a variety of organic transformations.

Application in Analytical Chemistry as a Reference Standard or Reagent for Method Development

In analytical chemistry, the accuracy of measurements depends on the availability of highly pure reference standards. supelco.com.tw These standards are used to calibrate instruments and to identify and quantify substances in a sample. Isomers and related structures of this compound are sold as analytical reference standards for research and pharmaceutical testing. biosynth.combiosynth.com

As a reference standard, this compound would be used in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the quality and accuracy of results. supelco.com.twbiosynth.com Furthermore, the presence of a primary amino group makes it suitable for use as a derivatization reagent. In GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of a compound, or to improve its chromatographic behavior and mass spectrometric fragmentation, leading to more sensitive and reliable detection.

| Application Area | Specific Use | Rationale |

| Synthetic Chemistry | Intermediate/Building Block | Multiple reactive sites (amino, ester, aromatic ring) allow for the construction of complex molecules and heterocycles. patsnap.com |

| Catalysis | Ligand Precursor | The amino and carbonyl groups can act as coordination sites for metal ions, forming catalytic complexes. nih.gov |

| Analytical Chemistry | Reference Standard | Used as a pure standard for instrument calibration and substance identification in methods like HPLC and GC-MS. supelco.com.twbiosynth.com |

| Analytical Chemistry | Derivatization Reagent | The reactive amino group can be modified to enhance analyte detection and separation in chromatographic methods. |

Potential in Functional Materials and Organic Electronics

The molecular structure of this compound suggests its potential for use in the development of functional organic materials. Aromatic amines are well-known precursors for electroactive polymers and other organic electronic materials. A structural isomer, Methyl 6-amino-3-chloro-2-methylbenzoate, is categorized by suppliers for its potential use as an organic monomer for Covalent Organic Frameworks (COFs) and in electronic materials. bldpharm.com

COFs are crystalline porous polymers with potential applications in gas storage, separation, and catalysis. The ability of the amino group to form linkages (e.g., imine bonds) makes this compound a candidate monomer for synthesizing new COFs. Furthermore, aniline (B41778) derivatives can be polymerized to form polyanilines, a class of conducting polymers. By incorporating this specific substituted aniline into a polymer chain, researchers could potentially tune the electronic properties, such as conductivity and bandgap, of the resulting material for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics.

Self-Assembly and Supramolecular Chemistry Applications

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. nih.gov this compound possesses the necessary functional groups to participate in self-assembly processes. The amino group (-NH₂) is a hydrogen-bond donor, while the carbonyl oxygen (C=O) and the chlorine atom are hydrogen-bond acceptors.

These interactions can guide the molecules to arrange themselves into ordered, one-, two-, or three-dimensional structures. For instance, a related salt, 2-Amino-6-methyl-pyridinium 3-chloro-benzoate, is known to form specific aggregates in the solid state through N-H⋯O hydrogen bonds. nih.gov Additionally, the aromatic rings can interact through π-π stacking, further stabilizing the supramolecular assembly. nih.gov By controlling conditions such as solvent and temperature, it may be possible to direct the self-assembly of this compound into predictable patterns, a key goal in crystal engineering and the bottom-up fabrication of nanomaterials.

Environmental Chemistry and Degradation Pathways Academic Context

Photodegradation Studies and Mechanisms in Abiotic Systems

Direct research on the photodegradation of Methyl 2-amino-3-chloro-6-methylbenzoate is not extensively documented in publicly available scientific literature. However, the photochemical fate of substituted anilines and benzoic acid derivatives can provide insights into its likely behavior. The presence of both an amino group and a chlorine atom on the aromatic ring suggests that photodegradation could proceed through several mechanisms.

The amino group can enhance the absorption of light in the environmentally relevant UV-A and UV-B regions, potentially leading to direct photolysis. The carbon-chlorine bond is also susceptible to photolytic cleavage, which can result in the formation of dechlorinated radical species. These radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or other organic matter, or reaction with molecular oxygen to form peroxy radicals and subsequently hydroxylated products.

Indirect photodegradation, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻) present in sunlit natural waters, is also a probable degradation pathway. Hydroxyl radicals, in particular, are known to react rapidly with electron-rich aromatic compounds like anilines and phenols through addition to the aromatic ring or hydrogen abstraction from the amino group.

Hydrolytic Stability and Transformation in Aqueous Environments

The hydrolytic stability of this compound is primarily determined by the susceptibility of its methyl ester functional group to hydrolysis. Ester hydrolysis can be catalyzed by acids, bases, or enzymes in the environment. Under typical environmental pH conditions (ranging from 5 to 9), both acid- and base-catalyzed hydrolysis can occur, although the rate of base-catalyzed hydrolysis is generally more significant for esters.

The primary product of the hydrolysis of this compound would be 2-amino-3-chloro-6-methylbenzoic acid and methanol (B129727). The rate of this reaction would be dependent on both pH and temperature, with higher temperatures and more extreme pH values accelerating the degradation.

For a structurally related compound, Methyl 3-amino-6-chloro-2-methylbenzoate, it is noted that the ester bond can be hydrolyzed to yield 3-amino-6-chloro-2-methylbenzoic acid when treated with water under acidic or basic conditions. evitachem.com This supports the expectation of a similar hydrolytic pathway for this compound. The presence of the amino and chloro substituents on the aromatic ring can influence the rate of hydrolysis through electronic effects, but the fundamental pathway remains the cleavage of the ester linkage.

Sorption and Transport Phenomena in Abiotic Systems

The transport and mobility of this compound in the environment are governed by its sorption behavior to soil and sediment particles. Sorption is influenced by the physicochemical properties of the compound and the characteristics of the sorbent, such as organic carbon content, clay content, and pH.

The amino group, being basic, can become protonated under acidic soil conditions, leading to the formation of a cationic species. This would enhance its sorption to negatively charged soil colloids, such as clay minerals and organic matter, through cation exchange mechanisms. Conversely, at higher pH values, the amino group will be in its neutral form, and sorption will be dominated by hydrophobic partitioning into soil organic matter.

The mobility of this compound in soil is therefore expected to be pH-dependent. In acidic soils, its mobility would likely be low due to strong sorption. In neutral to alkaline soils, it may exhibit higher mobility, potentially leading to leaching into groundwater. The primary hydrolysis product, 2-amino-3-chloro-6-methylbenzoic acid, would also exhibit pH-dependent sorption, with its carboxylic acid group being deprotonated at typical environmental pH values, increasing its water solubility and potential for transport.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-3-chloro-6-methylbenzoic acid |

| 3-chloro-2-methylbenzoic acid |

| 4-chloro-3-methylcatechol |

| 3-chlorocatechol |

| 4-chlorocatechol |

| Chlorobenzene |

| 3-chlorobenzoate (B1228886) |

| Methanol |

| Methyl 3-amino-6-chloro-2-methylbenzoate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-chloro-6-methylbenzoate, and how can purity be optimized?

- Methodological Answer : A stepwise substitution approach is often effective. Begin with methyl 2-hydroxy-6-methylbenzoate, introduce the amino group via nitration followed by reduction, and then perform chlorination at the 3-position using reagents like or . Purification via recrystallization or column chromatography is critical. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase can validate purity (≥95%) . Monitor reaction intermediates using thin-layer chromatography (TLC) to avoid side products.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm substituent positions and ester functionality. The methyl group at position 6 will appear as a singlet (~δ 2.3 ppm), while the amino proton may show broad peaks (~δ 5.5 ppm).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol. Refine using SHELXL (SHELX suite) with anisotropic displacement parameters .

- HPLC-MS : Pair reverse-phase HPLC with mass spectrometry to detect trace impurities and verify molecular ion peaks (expected ) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis and purification steps to minimize inhalation risks.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin due to potential amine-related sensitization.

- Waste Management : Neutralize chlorinated byproducts with sodium bicarbonate before disposal. Reference OSHA guidelines and the compound’s hazard profile for spill protocols .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro and 6-methyl substituents influence nucleophilic aromatic substitution (NAS) reactivity?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. The chloro group’s electron-withdrawing nature enhances electrophilicity at position 4, while the methyl group sterically hinders adjacent positions.

- Experimental Validation : Compare reaction rates with analogs (e.g., 3-nitro or 3-fluoro derivatives) under identical NAS conditions (e.g., amination with /CuCl). Monitor intermediates via -NMR kinetic studies .

Q. What hydrogen-bonding patterns dominate in the crystal lattice, and how do they affect packing efficiency?

- Methodological Answer :

- Graph Set Analysis : After obtaining X-ray data, apply Etter’s rules to categorize hydrogen bonds (e.g., N–H···O=C interactions between the amino and ester groups). Use SHELXL for refinement and Mercury software for visualization .

- Thermal Analysis : Correlate packing motifs with thermal stability via differential scanning calorimetry (DSC). Tightly packed lattices (e.g., herringbone arrangements) typically show higher melting points.